Ethyl 3-fluoro-5-iodobenzoate CAS 850864-48-1 properties
Ethyl 3-fluoro-5-iodobenzoate CAS 850864-48-1 properties
Technical Whitepaper: Ethyl 3-fluoro-5-iodobenzoate Subtitle: A Strategic Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry[1]
Executive Summary
Ethyl 3-fluoro-5-iodobenzoate (CAS 850864-48-1) is a high-value halogenated aromatic ester extensively utilized in the optimization of lead compounds within pharmaceutical and agrochemical research.[1] Its structural uniqueness lies in the meta-meta substitution pattern, positioning a reactive iodine "handle" and a metabolic-blocking fluorine atom relative to the ester anchor.[1] This configuration allows for the precise construction of complex biaryl systems via palladium-catalyzed cross-coupling while simultaneously modulating lipophilicity and metabolic stability—a technique often referred to as "F-scanning" in drug design.[1] This guide details the physicochemical profile, synthetic utility, and handling protocols for this critical intermediate.[1][2]
Chemical Profile & Physical Properties[1][3][4][5][6]
| Property | Data |
| Chemical Name | Ethyl 3-fluoro-5-iodobenzoate |
| CAS Number | 850864-48-1 |
| Molecular Formula | C₉H₈FIO₂ |
| Molecular Weight | 294.06 g/mol |
| Appearance | Pale yellow liquid to low-melting solid (dependent on purity) |
| Boiling Point | ~310 °C (Predicted/Standard pressure) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Key Functional Groups | Aryl Iodide (C-I), Aryl Fluoride (C-F), Ethyl Ester (COOEt) |
Structural Logic & Synthetic Utility
The utility of Ethyl 3-fluoro-5-iodobenzoate stems from the orthogonal reactivity of its three functional groups.[1] In medicinal chemistry, this "triad" allows for sequential functionalization without the need for extensive protecting group strategies.[1]
The Reactivity Triad
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The Iodine Handle (C5): The C-I bond is the "softest" and most reactive site.[1] It undergoes oxidative addition with Palladium(0) rapidly, enabling Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions.[1] This allows the attachment of complex heterocycles or aryl groups.[1]
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The Fluorine Modulator (C3): The fluorine atom is chemically inert under standard coupling conditions but exerts a powerful electronic effect.[1] It lowers the pKa of the benzoic acid (post-hydrolysis), increases metabolic stability by blocking the C3 position from P450 oxidation, and modulates the lipophilicity (LogP) of the final drug candidate.[1]
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The Ester Anchor (C1): The ethyl ester serves as a masking group for the carboxylic acid.[1] It provides solubility in organic solvents during intermediate steps and can be hydrolyzed to the free acid or reduced to a benzyl alcohol at the late stage of synthesis.[1]
Visualizing the Reactivity Map
Figure 1: Orthogonal reactivity map of Ethyl 3-fluoro-5-iodobenzoate showing the distinct chemical pathways available for each substituent.[1]
Experimental Protocols
Note: The following protocols are representative standard operating procedures (SOPs) derived from established methodologies for 3,5-disubstituted benzoic acid derivatives. Always verify stoichiometry based on specific project requirements.
Protocol A: Synthesis from 3-Fluoro-5-iodobenzoic Acid
If the ester is not in stock, it is readily synthesized from the commercially available acid (CAS 723294-74-4).[1]
Reagents: 3-Fluoro-5-iodobenzoic acid (1.0 eq), Ethanol (anhydrous, excess), Thionyl Chloride (SOCl₂, 1.5 eq).[1] Workflow:
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Setup: Charge a round-bottom flask with 3-Fluoro-5-iodobenzoic acid and anhydrous ethanol (0.5 M concentration).
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Activation: Cool the solution to 0°C in an ice bath.
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Addition: Add Thionyl Chloride dropwise over 20 minutes. (Caution: Exothermic, HCl gas evolution).[1]
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Reflux: Remove ice bath and heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid is consumed.[1]
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Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with EtOAc and wash with saturated NaHCO₃ (to remove trace acid) and brine.[1]
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Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting oil/solid is typically >95% pure and requires no chromatography.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (General Application)
This protocol demonstrates the installation of an aryl group at the C5 position.[1]
Reagents: Ethyl 3-fluoro-5-iodobenzoate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1] Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Workflow:
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Degassing: Combine solvent components and sparge with Nitrogen or Argon for 15 minutes.
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Assembly: In a reaction vial, combine the ester, boronic acid, base, and catalyst. Add the degassed solvent.[1]
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Reaction: Seal the vial and heat to 90°C for 12 hours.
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Extraction: Cool to room temperature. Dilute with water and extract with EtOAc (3x).[1]
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Purification: The crude product is purified via silica gel flash chromatography. The fluorine atom typically increases the Rf slightly compared to non-fluorinated analogs.[1]
Synthetic Workflow Visualization
Figure 2: Step-wise synthetic pathway transforming the acid precursor into a biaryl drug scaffold via the ethyl ester intermediate.
Safety & Handling (SDS Summary)
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GHS Classification:
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Handling Precautions:
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration due to iodine liberation over time.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758987, 3-Fluoro-5-iodobenzoic acid. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the coupling protocol described).
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for the metabolic stability effects of fluorine).
